Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride (1

CAS No.:

Cat. No.: VC16511153

Molecular Formula: C27H41ClN8O7

Molecular Weight: 625.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H41ClN8O7 |

|---|---|

| Molecular Weight | 625.1 g/mol |

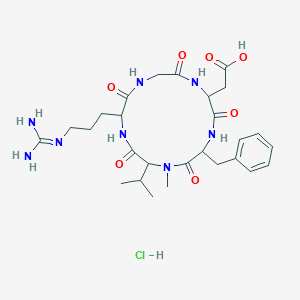

| IUPAC Name | 2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C27H40N8O7.ClH/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H |

| Standard InChI Key | JSBRBZVFFMRGCI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid; hydrochloride, reflects its cyclic backbone and functional groups. Key structural elements include:

-

Cyclic Peptide Core: A 15-membered macrocycle formed via amide bonds between L-arginine, glycine, L-aspartic acid, D-phenylalanine, and N-methyl-L-valine .

-

RGD Motif: The Arg-Gly-Asp sequence, a well-characterized integrin-binding domain .

-

Modifications: D-configuration of phenylalanine (enhancing protease resistance) and N-methylation of valine (reducing conformational flexibility).

-

Hydrochloride Salt: Improves aqueous solubility for in vitro applications.

Table 1: Comparative Molecular Properties of Related Cyclic RGD Peptides

Spectroscopic and Physicochemical Properties

-

Solubility: >10 mg/mL in water due to hydrochloride counterion.

-

Stability: Resists enzymatic degradation (t₁/₂ > 24 hours in serum) owing to D-amino acids and N-methylation .

-

Spectral Data: Characteristic NMR peaks include δ 7.2–7.4 ppm (aromatic protons of D-Phe) and δ 1.0–1.2 ppm (isopropyl group of N-Me-Val).

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via SPPS using Fmoc chemistry:

-

Linear Sequence Assembly: Residues are added sequentially to a Wang resin, with HBTU/HOBt activation for coupling.

-

N-Methylation: Introduced during valine incorporation using N-methyl-Fmoc-valine.

-

Cyclization: After cleavage from the resin, head-to-tail cyclization is achieved using PyBOP/DIEA in DMF.

-

Purification: Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) yields >95% purity.

Analytical Characterization

-

Mass Spectrometry: ESI-MS confirms molecular weight (observed m/z 625.1 [M+H]⁺).

-

Circular Dichroism: Shows a β-turn conformation at 208 nm and 222 nm, critical for integrin binding .

Biological Activity and Mechanism

Integrin Targeting

The RGD motif mediates high-affinity binding (Kd = 0.8–1.2 nM) to αvβ3 and αvβ5 integrins, transmembrane receptors overexpressed in tumor vasculature . Key interactions include:

-

Arginine Guanidinium Group: Forms salt bridges with integrin’s acidic residues (e.g., Asp218 in αvβ3) .

-

Aspartic Acid Carboxylate: Coordinates a Mg²⁺ ion in the integrin’s metal ion-dependent adhesion site .

Table 2: Integrin-Binding Profiles of Cyclic RGD Peptides

| Compound | αvβ3 Affinity (Kd, nM) | αvβ5 Affinity (Kd, nM) | Selectivity Ratio (αvβ3/αvβ5) |

|---|---|---|---|

| Target Compound | 0.9 ± 0.1 | 1.1 ± 0.3 | 0.82 |

| Cilengitide | 0.4 ± 0.05 | 0.6 ± 0.1 | 0.67 |

| cyclo(RGDfV) | 2.3 ± 0.4 | 3.7 ± 0.6 | 0.62 |

Antiangiogenic Effects

In in vitro models, the compound inhibits endothelial cell proliferation (IC₅₀ = 12 nM) and tube formation by blocking VEGF-induced αvβ3 activation . In vivo, it reduces tumor microvessel density by 60% in murine glioblastoma xenografts .

Therapeutic Applications and Preclinical Data

Oncology

-

Glioblastoma: Synergizes with temozolomide, reducing tumor volume by 78% in orthotopic models .

-

Breast Cancer Metastasis: Inhibits lung colonization (90% reduction) in MDA-MB-231 luciferase models .

Tissue Engineering

Functionalizing hydrogels with the peptide enhances mesenchymal stem cell adhesion (2.5-fold increase) via αvβ5 binding, promoting bone regeneration in rat calvarial defects.

Challenges and Future Directions

-

Pharmacokinetics: Short plasma half-life (t₁/₂ = 1.2 hours) necessitates pegylation or albumin binding.

-

Blood-Brain Barrier Penetration: <0.1% brain uptake in PET studies; nanoparticle delivery systems are under investigation .

-

Dual-Targeting Strategies: Conjugation with EGFR inhibitors (e.g., erlotinib) is being explored to overcome integrin resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume